
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C11H10FNO and a molecular weight of 191.20 .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde” is characterized by the presence of a fluorine atom and two methyl groups attached to an indole ring, along with a carbaldehyde group .Applications De Recherche Scientifique
Chemical Interaction and Structural Analysis
The compound has been a part of studies focusing on the structural and interaction analysis of brominated alkaloids and other derivatives. For instance, Peters et al. (2002) isolated and characterized various brominated alkaloids, contributing to understanding the structural dynamics and potential biological activities of such compounds (Peters, König, Terlau, & Wright, 2002). Similarly, Barakat et al. (2017) focused on the synthesis and characterization of indole derivatives, providing insights into their intermolecular interactions and structural peculiarities (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Synthesis and Reactivity Studies
The compound has been involved in various synthetic routes and reactivity studies. For example, Alamgir et al. (2008) and Surmont et al. (2009) explored synthetic pathways for derivatives of indole compounds, providing valuable information on their chemical reactivity and potential applications in different domains (Alamgir, Mitchell, Bowyer, Kumar, & Black, 2008), (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).
Biological Activity and Therapeutic Potential
The compound and its derivatives have been studied for their potential biological activities and therapeutic applications. For instance, Fawzy et al. (2018) synthesized new indole derivatives with significant in-vitro antiproliferative activity towards cancer cell lines, highlighting the compound's potential in cancer therapy (Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018).
Sensor Development and Analytical Applications
There have also been studies on the development of sensors and analytical tools using indole derivatives. Wan et al. (2014) designed an indole-based sensor for hydrogen sulfate ion, demonstrating the compound's utility in analytical chemistry and environmental monitoring (Wan, Yang, Lin, Chang, & Wu, 2014).
Advanced Materials and Catalysis
Research has also explored the role of indole derivatives in material science and catalysis. For example, Singh et al. (2017) synthesized palladacycles with an indole core, investigating their applications as catalysts in various chemical reactions, indicating the versatility and potential utility of these compounds in industrial and synthetic chemistry (Singh, Saleem, Pal, & Singh, 2017).
Propriétés
IUPAC Name |
6-fluoro-1,7-dimethylindole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-7-10(12)4-3-8-5-9(6-14)13(2)11(7)8/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDRMBQZMKFWBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C(=C2)C=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

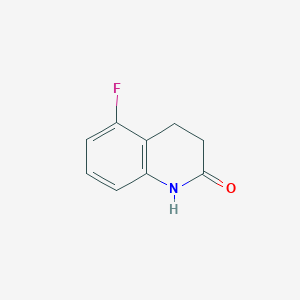
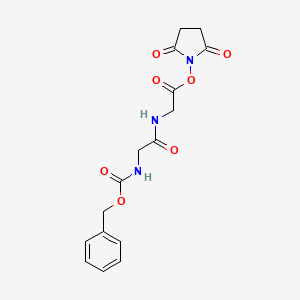
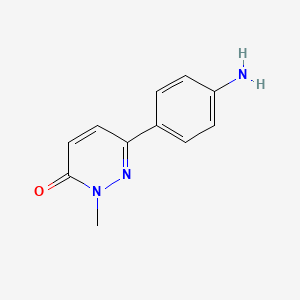
![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)
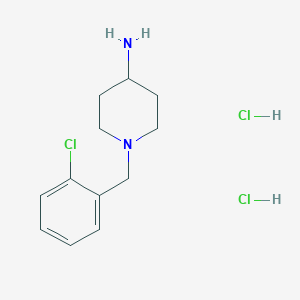
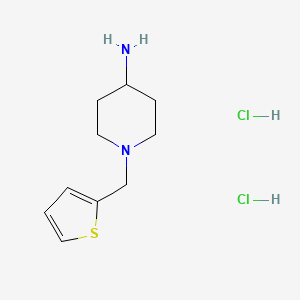
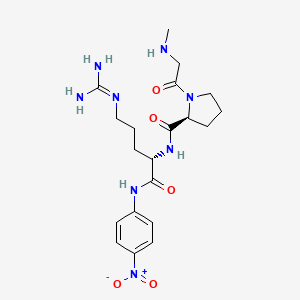
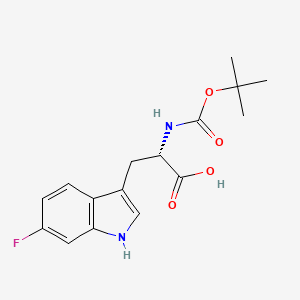
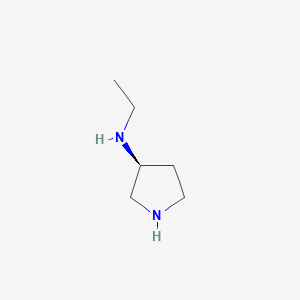
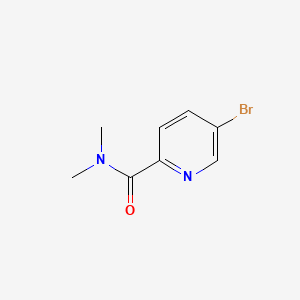
![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)
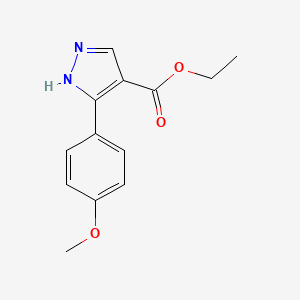
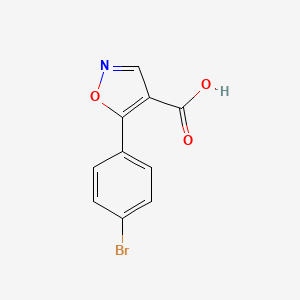
![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)